(5-Chloro-4-methoxypyridin-2-yl)methanol
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Overview
Description
(5-Chloro-4-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4-position, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-methoxypyridin-2-yl)methanol typically involves the chlorination of 4-methoxypyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 5-position. This is followed by a reaction with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a methoxypyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 5-Chloro-4-methoxypyridine-2-carboxylic acid.
Reduction: 4-Methoxypyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-4-methoxypyridin-2-yl)methanol is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxypyridin-4-yl)methanol
- (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol
- (5-Methoxypyridin-3-yl)methanol
Uniqueness
(5-Chloro-4-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chlorine atom and a methoxy group in specific positions provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in targeted research applications .
Properties
Molecular Formula |
C7H8ClNO2 |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
(5-chloro-4-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3 |
InChI Key |
ONEDJPAUQCOCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)Cl |
Origin of Product |
United States |
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